N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene moiety. The benzodioxine scaffold is known for its stability and electron-rich aromatic system, while the oxadiazole ring contributes to metabolic resistance and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFCDZAAKVVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Bromination of thiophene: The thiophene ring is brominated using N-bromosuccinimide (NBS) in a suitable solvent such as dichlorobenzene.
Coupling reactions: The brominated thiophene is then coupled with the oxadiazole derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole rings.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium catalysts: Used in cross-coupling reactions.
Dehydrating agents: Used in the formation of the oxadiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, as outlined below:
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations :
Structural Variations :
- The target compound replaces the phenyl group in analogs (e.g., 8a-k and the dichlorophenyl derivative ) with a 5-bromothiophene . This substitution introduces a heterocyclic sulfur atom and a bromine atom, which may enhance lipophilicity and polarizability compared to chlorine or methyl groups in phenyl-substituted analogs.
Biological Activity :
- Analogs with substituted phenyl groups (e.g., 8a-k) exhibit potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the oxadiazole’s ability to disrupt bacterial membrane integrity . The target compound’s bromothiophene substituent could modulate activity through improved target binding or solubility.
Toxicity :
- Phenyl-substituted analogs (8a-k) showed low hemolytic activity (<10% at 100 µg/mL), indicating favorable safety profiles . The bromothiophene group’s larger atomic radius and electronegativity may influence cytotoxicity, though empirical data is lacking.
Synthetic Pathways :
- The target compound’s synthesis likely follows a route similar to ’s methodology: coupling a benzodioxine-6-carboxamide with a bromothiophene-containing oxadiazole intermediate . This contrasts with the dichlorophenyl analog, which uses substituted benzoic acids for oxadiazole formation .
Implications for Drug Design :
- Halogen Effects : Bromine in the thiophene ring may enhance binding via halogen bonding, as seen in kinase inhibitors, compared to smaller chlorine atoms in phenyl derivatives .
- Heterocycle Advantages : Thiophene’s aromatic sulfur could improve metabolic stability over phenyl groups, which are prone to oxidation.
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining thiophene and oxadiazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may inhibit certain enzymes or receptors involved in various physiological processes, leading to therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole and benzodioxane frameworks exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative bearing a similar structure was shown to inhibit the growth of ovarian carcinoma cells in xenograft models .
Anti-inflammatory Activity
Compounds within this class have also been noted for their anti-inflammatory effects. The 1,4-benzodioxane moiety is particularly significant in mediating these effects. Research indicates that specific substitutions on the benzodioxane structure can enhance anti-inflammatory activity by modulating the production of pro-inflammatory cytokines .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
